molecular formula C10H14N4O B2928634 1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-2-cyclopropylethan-1-one CAS No. 2320573-97-3

1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-2-cyclopropylethan-1-one

Cat. No. B2928634
CAS RN: 2320573-97-3
M. Wt: 206.249
InChI Key: LHAAYJWAWJRUFG-UHFFFAOYSA-N
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Description

1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-2-cyclopropylethan-1-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound is known to possess unique biochemical and physiological properties that make it a promising candidate for various research applications.

Scientific Research Applications

Triazole Derivatives in Drug Development

Triazole derivatives are explored for their potential in creating new drugs due to their structural diversity and broad range of biological activities. Research has focused on developing novel triazoles with therapeutic activities against a variety of diseases. These activities include anti-inflammatory, antiplatelet, antimicrobial, antimycobacterial, antitumoral, and antiviral properties. The exploration of triazoles extends to the treatment of neglected diseases, highlighting their significance in addressing global health challenges (Ferreira et al., 2013).

Synthetic Routes and Eco-friendly Procedures

The synthesis of 1,2,3-triazoles, including derivatives similar to "1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-2-cyclopropylethan-1-one", has been revolutionized by the development of copper(I) catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as click chemistry. This method offers an efficient, selective, and eco-friendly approach to synthesizing triazole derivatives. Recent advancements emphasize the need for eco-friendly procedures that consider green chemistry principles, such as energy saving and sustainability (Kaushik et al., 2019).

Application in Corrosion Inhibition

One of the notable applications of triazole derivatives, including potential applications of the specific compound , is their use as corrosion inhibitors for metals and alloys. These compounds have demonstrated good efficiency in protecting various metals in acidic media, which is crucial for extending the lifespan of metal components in industrial and marine environments (Hrimla et al., 2021).

properties

IUPAC Name

2-cyclopropyl-1-[3-(triazol-2-yl)azetidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4O/c15-10(5-8-1-2-8)13-6-9(7-13)14-11-3-4-12-14/h3-4,8-9H,1-2,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHAAYJWAWJRUFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CC(=O)N2CC(C2)N3N=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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